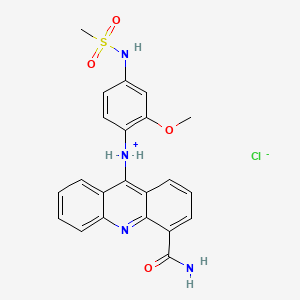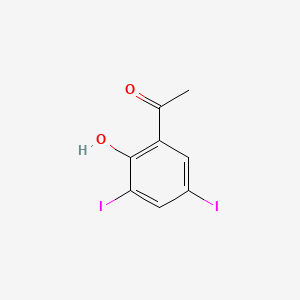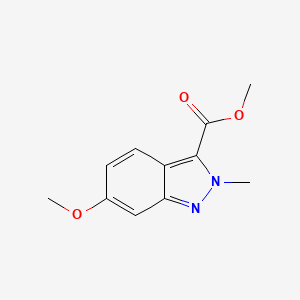
methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often found in medicinal chemistry as core structures in various pharmacologically active compounds. This particular compound features a methoxy group at the 6-position, a methyl group at the 2-position, and a carboxylate ester at the 3-position, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core . For instance, a copper(II) acetate-catalyzed reaction in dimethyl sulfoxide under an oxygen atmosphere can yield the desired indazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, solvent-free and catalyst-free methods are being explored to reduce environmental impact and production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methyl-2H-indazole-3-carboxylate: Lacks the methoxy group at the 6-position, which can affect its chemical reactivity and biological activity.
Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate:
Uniqueness
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate is unique due to the presence of the methoxy group at the 6-position, which can enhance its solubility, reactivity, and potential biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1150618-48-6 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
methyl 6-methoxy-2-methylindazole-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-13-10(11(14)16-3)8-5-4-7(15-2)6-9(8)12-13/h4-6H,1-3H3 |
InChI-Schlüssel |
UWDSVCGWCGJJRK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C2C=CC(=CC2=N1)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


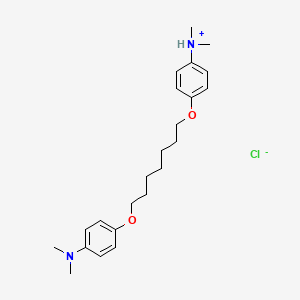

![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
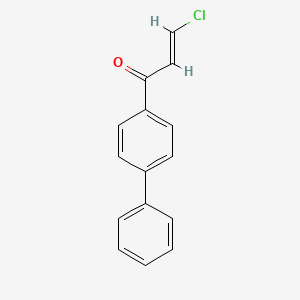
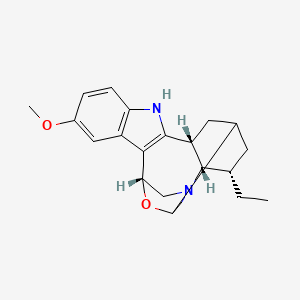
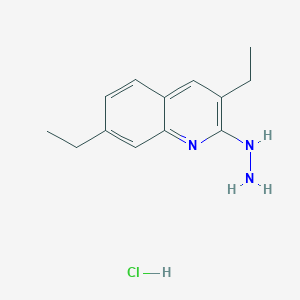
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
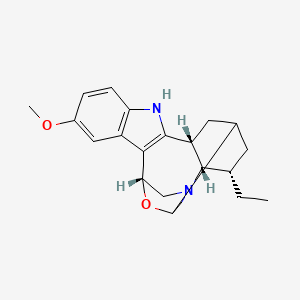
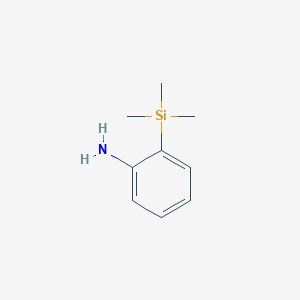
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)

